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Compound of Interest

Compound Name: Copperoxalate

Cat. No.: B3427361 Get Quote

This guide provides a comprehensive overview of the theoretical modeling of copper oxalate

(CuC₂O₄), a compound of significant interest due to its intriguing structural, magnetic, and

thermal properties. For researchers, scientists, and professionals in drug development,

understanding these properties at a molecular level is crucial for its potential applications. This

document synthesizes key theoretical and experimental findings, presenting data in a

structured format and detailing relevant methodologies.

Crystal and Electronic Structure
Copper oxalate is a coordination polymer characterized by a chain-like structure of alternating

copper(II) ions and oxalate ligands.[1] The precise structural details have been a subject of

extensive research, with theoretical modeling playing a pivotal role in elucidating its

crystallographic parameters.

Several studies have investigated the crystal structure of copper oxalate, revealing a

monoclinic system. The unit cell parameters can vary slightly depending on the synthetic

method and presence of water molecules. The anhydrous form is of primary interest for

theoretical studies.
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Parameter Value Reference

Formula CuC₂O₄ [2]

Crystal System Monoclinic [2][3]

Space Group P2₁/c [2][3]

a (Å) 5.9598(1) [2][3]

b (Å) 5.6089(1) [2][3]

c (Å) 5.1138(1) [2][3]

**β (°) ** 115.320(1) [2][3]

Cu-O bond distances (Å) 1.847 (equatorial) [4]

2.512, 2.628 (apical) [4]

The significant difference between the equatorial and apical Cu-O bond lengths is a

manifestation of the Jahn-Teller effect, which is characteristic of d⁹ metal ions like Cu(II) in an

octahedral coordination environment.[4]

The electronic ground state of the Cu(II) ion in copper oxalate is d⁹, leading to a single

unpaired electron and making the material paramagnetic.[2] Theoretical models, particularly

those based on Density Functional Theory (DFT), are instrumental in understanding the

electronic orbitals and their influence on the material's properties. The singly occupied

molecular orbital (SOMO) is typically of d(x²-y²) character.[5]
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Caption: Schematic of copper oxalate chains and inter-chain interactions.

Magnetic Properties
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The magnetic behavior of copper oxalate is complex, arising from the interactions between the

unpaired electrons on adjacent Cu(II) centers. These interactions can be either ferromagnetic

or antiferromagnetic, and their nature is highly sensitive to the geometric arrangement of the

oxalate bridge.[6]

Theoretical calculations are crucial for quantifying the magnetic exchange coupling constant

(J), which describes the strength and nature of the magnetic interaction. A positive J value

indicates ferromagnetic coupling, while a negative value signifies antiferromagnetic coupling.

High-level ab initio calculations have been employed to resolve ambiguities in experimental

data, confirming an infinite spin-chain behavior for solid copper oxalate.[7]

Complex J (cm⁻¹) Method Reference

[{Cu(bipy)(bzt)(OH₂)}

₂(μ-ox)]
+2.9 DFT [6][8]

[Cu(L)(Ox)₂(H₂O)]n +1.95 DFT [9]

{[(CH₃)₄N]₂[Cu(C₂O₄)₂

]·H₂O}n
+1.14

Magnetic

Susceptibility
[10]

The sign and magnitude of the magnetic coupling are influenced by the overlap between the

magnetic orbitals of the copper ions, which is mediated by the oxalate bridge.[6]
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Caption: Orbital overlap mediating magnetic exchange in copper oxalate.

Thermal Properties and Decomposition
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The thermal stability and decomposition pathway of copper oxalate are critical for its

processing and potential applications. Theoretical modeling can provide insights into the

reaction energetics and mechanisms.

Experimental studies, such as thermogravimetric analysis (TGA) and differential scanning

calorimetry (DSC), have shown that the decomposition of copper oxalate is highly dependent

on the surrounding atmosphere.[2][3]

Atmosphere
Decomposition
Temperature (°C)

Final Product(s) Reference

Air 215 Cu₂O [2][3]

345 CuO [2][3]

Inert (Ar) 295 Cu [2][3]

Nitrogen
~280-295

(exothermic)

Cu, Cu₂O, CuO

(traces)
[11]

Vacuum ~265-285 Cu, Cu₂O [12]

Computational studies have suggested that the decomposition to CO₂ is initiated by a ligand-

to-metal charge-transfer electronic excitation.[13]
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Caption: Thermal decomposition pathways of copper oxalate.

Theoretical and Experimental Methodologies
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A combination of theoretical calculations and experimental characterization is essential for a

comprehensive understanding of copper oxalate's properties.

Density Functional Theory (DFT) is a widely used computational method for modeling the

properties of copper oxalate.[6][8][9] A typical workflow involves geometry optimization,

electronic structure calculation, and property prediction.

Theoretical Modeling Workflow

Define Crystal Structure
(from experimental data)

Geometry Optimization
(e.g., using DFT)

Electronic Structure Calculation
(e.g., CAM-B3LYP/6-31+G(d,p))

Calculate Magnetic Properties
(e.g., Exchange Coupling J)

Simulate Thermal Decomposition
(e.g., Reaction Pathways)

Compare with Experimental Data
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Caption: A typical workflow for the theoretical modeling of copper oxalate.

Synthesis of Copper Oxalate: A common method for synthesizing copper oxalate is through a

precipitation reaction.[2][3]

Prepare separate aqueous solutions of a copper(II) salt (e.g., copper(II) sulfate) and oxalic

acid.[2][14]

Heat both solutions to approximately 60°C.[14]

Slowly add the copper(II) solution to the oxalic acid solution with continuous stirring.[14]

Cool the resulting mixture in an ice bath to facilitate the precipitation of copper oxalate

crystals.[14]

Filter the precipitate, wash with cold water and ethanol, and air dry the product.[14]

Characterization Techniques:

X-ray Diffraction (XRD): Used to determine the crystal structure and phase purity.

Synchrotron XRD and neutron diffraction can provide high-resolution data for detailed

structural analysis.[2][3]

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): Employed

to study the thermal stability and decomposition behavior under various atmospheres.[2][3]

[11]

Magnetic Susceptibility Measurements: Performed over a range of temperatures to

investigate the magnetic properties and determine the nature of magnetic ordering.[2][6]

Spectroscopic Techniques (IR, Raman, EPR): Provide information about the bonding,

molecular vibrations, and the local environment of the copper ions.[6][15]

Conclusion
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Theoretical modeling, particularly DFT, has proven to be an invaluable tool for understanding

the intricate properties of copper oxalate. It complements experimental findings by providing

detailed insights into the crystal and electronic structure, the nature of magnetic interactions,

and the mechanisms of thermal decomposition. This in-depth knowledge is essential for the

rational design of materials with tailored properties for various applications, including catalysis

and drug development. The continued synergy between theoretical and experimental

approaches will undoubtedly lead to further discoveries in the fascinating field of coordination

polymers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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